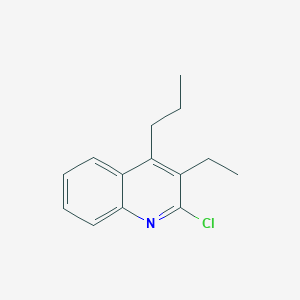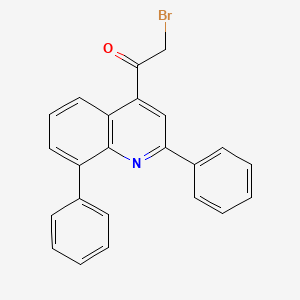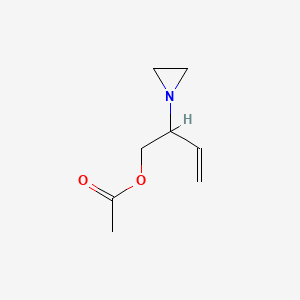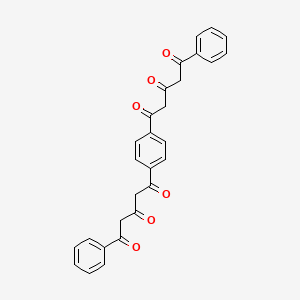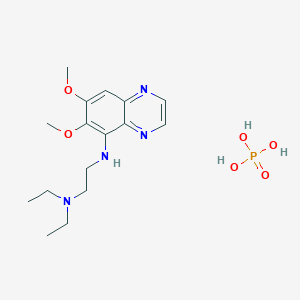![molecular formula C12H10ClN3O B14734252 (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium CAS No. 5756-86-5](/img/structure/B14734252.png)
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazinylidene group and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium typically involves the reaction of 4-chlorophenylhydrazine with an appropriate oxidizing agent. One common method is the reaction of 4-chlorophenylhydrazine hydrochloride with sodium nitrite in an acidic medium, which leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenylhydrazine derivatives .
Aplicaciones Científicas De Investigación
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorophenylhydrazine hydrochloride
- Carbonyl cyanide m-chlorophenyl hydrazone
- Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids
Uniqueness
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5756-86-5 |
|---|---|
Fórmula molecular |
C12H10ClN3O |
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium |
InChI |
InChI=1S/C12H10ClN3O/c13-10-6-8-11(9-7-10)14-15-16(17)12-4-2-1-3-5-12/h1-9,14H/b16-15- |
Clave InChI |
YPZIWJROXRESBR-NXVVXOECSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)Cl)/[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


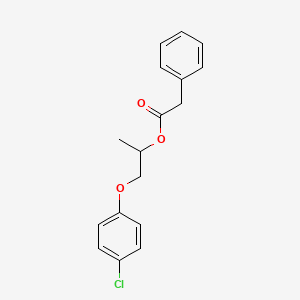
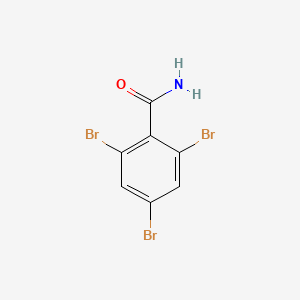
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
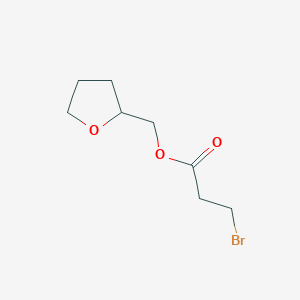

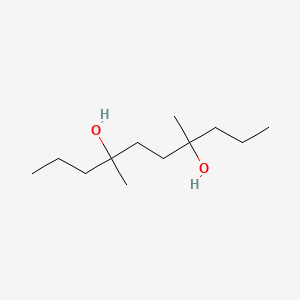

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
